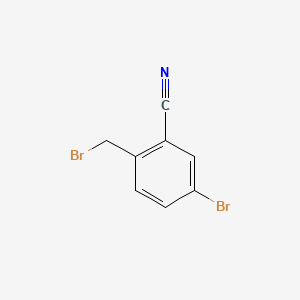

5-Bromo-2-(bromomethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(bromomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQAJIVYLBTILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657876 | |

| Record name | 5-Bromo-2-(bromomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156001-53-5 | |

| Record name | 5-Bromo-2-(bromomethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156001-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(bromomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-(bromomethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(bromomethyl)benzonitrile

CAS Number: 156001-53-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-(bromomethyl)benzonitrile, a bifunctional aromatic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines reported information with theoretical knowledge and extrapolations from structurally related molecules to offer a valuable resource for researchers.

Chemical and Physical Properties

5-Bromo-2-(bromomethyl)benzonitrile is a substituted benzonitrile featuring two bromine atoms at distinct positions, rendering it a versatile intermediate for a range of chemical transformations. The presence of a reactive benzylic bromide and a stable aryl bromide allows for selective and sequential functionalization.

Table 1: Physicochemical Properties of 5-Bromo-2-(bromomethyl)benzonitrile

| Property | Value | Source |

| CAS Number | 156001-53-5 | [1][2][3] |

| Molecular Formula | C₈H₅Br₂N | [4] |

| Molecular Weight | 274.94 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Purity | Typically ≥95% | [4][5] |

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of 5-Bromo-2-(bromomethyl)benzonitrile are not widely published, a plausible synthetic route involves the radical bromination of a suitable precursor.

Postulated Synthesis

A likely precursor for the synthesis is 5-bromo-2-methylbenzonitrile. The benzylic methyl group can be selectively brominated using a radical initiator and a brominating agent like N-bromosuccinimide (NBS).

Reaction Scheme:

Caption: Postulated synthesis of 5-Bromo-2-(bromomethyl)benzonitrile.

Reactivity Profile

The two bromine substituents on 5-Bromo-2-(bromomethyl)benzonitrile exhibit differential reactivity:

-

Benzylic Bromide: The bromomethyl group is highly susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, such as alcohols, ethers, amines, and thiols, by reaction with appropriate nucleophiles.

-

Aryl Bromide: The bromine atom attached directly to the aromatic ring is less reactive towards nucleophilic substitution but is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the formation of new carbon-carbon or carbon-heteroatom bonds.

-

Nitrile Group: The cyano group is relatively stable but can be hydrolyzed to a carboxylic acid or reduced to a primary amine under appropriate conditions. It can also participate in cycloaddition reactions to form heterocyclic systems.

Potential Applications in Drug Discovery and Organic Synthesis

The unique structural features of 5-Bromo-2-(bromomethyl)benzonitrile make it a valuable intermediate for the synthesis of complex organic molecules. Its bifunctional nature allows for the construction of diverse molecular scaffolds.

-

Lead Optimization: In drug discovery, this compound can be used as a scaffold to generate libraries of analogues for structure-activity relationship (SAR) studies. The two bromine atoms provide orthogonal sites for modification, allowing for systematic exploration of the chemical space around a pharmacophore.

-

Synthesis of Heterocycles: The nitrile and bromomethyl groups can be utilized in cyclization reactions to construct various heterocyclic ring systems, which are prevalent in many biologically active compounds.

-

Linker Chemistry: The reactive bromomethyl group makes it suitable for use as a chemical linker to attach to other molecules of interest, such as proteins or solid supports.

Experimental Protocols (Hypothetical)

Given the absence of specific published protocols, the following are hypothetical procedures based on established chemical principles for the synthesis and a common reaction of this compound.

Synthesis of 5-Bromo-2-(bromomethyl)benzonitrile

Objective: To synthesize 5-Bromo-2-(bromomethyl)benzonitrile via radical bromination of 5-bromo-2-methylbenzonitrile.

Materials:

-

5-Bromo-2-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-methylbenzonitrile in anhydrous CCl₄.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Bromo-2-(bromomethyl)benzonitrile.

Nucleophilic Substitution with a Generic Nucleophile (Nu⁻)

Objective: To demonstrate the reactivity of the benzylic bromide via a nucleophilic substitution reaction.

Materials:

-

5-Bromo-2-(bromomethyl)benzonitrile

-

Nucleophile (e.g., sodium phenoxide, potassium cyanide)

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

Procedure:

-

Dissolve 5-Bromo-2-(bromomethyl)benzonitrile in the chosen solvent in a round-bottom flask.

-

Add the nucleophile (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

-

After the reaction is complete, quench the reaction by adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons would appear as multiplets in the range of δ 7.5-8.0 ppm. The benzylic protons of the -CH₂Br group would appear as a singlet around δ 4.5-5.0 ppm. |

| ¹³C NMR | Aromatic carbons would resonate in the range of δ 110-140 ppm. The nitrile carbon would appear around δ 115-120 ppm. The benzylic carbon of the -CH₂Br group would be found around δ 30-35 ppm. |

| IR Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretch would be observed around 2220-2240 cm⁻¹. C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹. The C-Br stretch would be observed in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks for the two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of a bromine atom or the entire bromomethyl group. |

Safety and Handling

5-Bromo-2-(bromomethyl)benzonitrile is expected to be a hazardous substance. Based on the safety data for related compounds, the following precautions should be taken:

-

Hazard Statements: Likely to be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation.[6][7]

-

Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.

Logical Workflow for Synthetic Application

The following diagram illustrates a logical workflow for utilizing 5-Bromo-2-(bromomethyl)benzonitrile as a versatile building block in a multi-step synthesis.

Caption: Synthetic workflow using 5-Bromo-2-(bromomethyl)benzonitrile.

Conclusion

5-Bromo-2-(bromomethyl)benzonitrile is a promising, albeit under-documented, chemical intermediate. Its bifunctional nature, with two distinct and selectively addressable bromine atoms and a versatile nitrile group, offers significant opportunities for the synthesis of complex and diverse molecular architectures. This guide provides a foundational understanding of its properties, potential synthesis, and applications, serving as a valuable starting point for researchers interested in leveraging this compound in their synthetic endeavors. Further experimental investigation is warranted to fully characterize this compound and explore its utility in medicinal chemistry and materials science.

References

- 1. Buy 5-Bromo-2-(propan-2-yl)benzonitrile [smolecule.com]

- 2. 2-(Bromomethyl)benzonitrile | C8H6BrN | CID 89599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-(bromomethyl)benzonitrile - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Bromo-OTBN in Pharma [pyglifesciences.com]

- 6. 5-BROMO-2-HYDROXY-3-METHYL-BENZONITRILE(913191-20-5) 1H NMR [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

In-depth Technical Guide: Physical Properties of 5-Bromo-2-(bromomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound 5-Bromo-2-(bromomethyl)benzonitrile. Due to the limited availability of experimentally determined data in peer-reviewed literature and publicly accessible databases, this document summarizes the confirmed molecular attributes and highlights the absence of specific quantitative physical properties. This guide is intended to serve as a foundational resource for researchers, assisting in experimental design, safety protocols, and further investigation of this compound's potential applications.

Introduction

5-Bromo-2-(bromomethyl)benzonitrile is a halogenated aromatic nitrile. Compounds within this class are often utilized as intermediates in organic synthesis, particularly in the development of pharmaceutical and agrochemical products. The presence of a reactive bromomethyl group and a nitrile functionality suggests its potential as a versatile building block for creating more complex molecular architectures. This guide aims to consolidate the available physical property data for this specific compound to support ongoing and future research endeavors.

Molecular and Chemical Properties

The fundamental molecular and chemical properties of 5-Bromo-2-(bromomethyl)benzonitrile have been established and are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅Br₂N | --INVALID-LINK-- |

| Molecular Weight | 274.94 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 156001-53-5 | --INVALID-LINK--, --INVALID-LINK-- |

| IUPAC Name | 5-bromo-2-(bromomethyl)benzonitrile | --INVALID-LINK-- |

| Canonical SMILES | C1=CC(=C(C=C1Br)C#N)CBr | --INVALID-LINK-- |

Quantitative Physical Properties

A thorough search of scientific databases and chemical supplier information did not yield experimentally determined quantitative data for the melting point, boiling point, density, and solubility of 5-Bromo-2-(bromomethyl)benzonitrile. Chemical supplier websites list these properties as "not available" or provide no data.

| Property | Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

The lack of this information suggests that the compound may not have been extensively synthesized or characterized, or that such data has not been made publicly available.

Experimental Protocols

A Comprehensive Technical Guide to the Solubility of 5-Bromo-2-(bromomethyl)benzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the solubility characteristics of 5-Bromo-2-(bromomethyl)benzonitrile, a crucial intermediate in various organic synthesis applications, particularly in the development of pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a predicted qualitative solubility profile based on the molecule's structural attributes and established principles of chemical solubility. Furthermore, a comprehensive experimental protocol for the quantitative determination of its solubility is presented, empowering researchers to generate precise data tailored to their specific research needs. This guide is designed to be an essential resource for professionals in the fields of drug development and chemical research, where a profound understanding of solubility is paramount for reaction optimization, purification processes, and formulation development.

Physicochemical Properties of 5-Bromo-2-(bromomethyl)benzonitrile

A summary of the key physicochemical properties of 5-Bromo-2-(bromomethyl)benzonitrile is presented in Table 1. These properties are fundamental to understanding the molecule's behavior and its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₅Br₂N | [1] |

| Molecular Weight | 274.94 g/mol | N/A |

| Appearance | Likely a solid at room temperature | N/A |

| Melting Point | Not available | N/A |

| CAS Number | 156001-53-5 | [2] |

Predicted Solubility Profile

The solubility of a compound is largely dictated by its polarity and the polarity of the solvent, often summarized by the principle "like dissolves like".[3] 5-Bromo-2-(bromomethyl)benzonitrile possesses both polar and non-polar characteristics:

-

Polar Moieties: The nitrile group (-C≡N) is strongly polar. The carbon-bromine bonds also contribute to the molecule's polarity.

-

Non-polar Moieties: The benzene ring is non-polar.

This dual nature suggests that the solubility of 5-Bromo-2-(bromomethyl)benzonitrile will be significantly influenced by the solvent's polarity. A predicted qualitative solubility profile in a range of common organic solvents is presented in Table 2.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | Soluble | The polar carbonyl group in acetone can interact favorably with the polar nitrile group of the solute. |

| Ethyl Acetate | Soluble | The ester group provides polarity to solubilize the polar functional groups, while the ethyl group interacts with the non-polar benzene ring. | |

| Acetonitrile | Soluble | As a polar aprotic solvent, acetonitrile is expected to be a good solvent for this compound due to dipole-dipole interactions. | |

| Dichloromethane | Very Soluble | The polarity of dichloromethane is well-suited to dissolve molecules with a combination of polar and non-polar features.[4] | |

| Chloroform | Very Soluble | Similar to dichloromethane, its polarity is optimal for this type of solute.[4] | |

| Polar Protic | Methanol | Sparingly Soluble | The polar hydroxyl group can interact with the nitrile group, but the overall non-polar character of the molecule may limit high solubility. |

| Ethanol | Sparingly Soluble | Similar to methanol, with a slight potential for improved solubility due to its lower polarity.[4] | |

| Non-polar | Toluene | Soluble | The aromatic ring of toluene can engage in π-π stacking with the benzene ring of the solute, and its low polarity is favorable for the non-polar parts of the molecule.[4] |

| Hexane | Sparingly Soluble | As a non-polar aliphatic solvent, hexane will primarily interact with the non-polar regions of the solute but may not effectively solvate the polar nitrile group.[4] | |

| Diethyl Ether | Soluble | The ether's slight polarity and non-polar alkyl groups make it a suitable solvent for compounds with mixed characteristics. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of 5-Bromo-2-(bromomethyl)benzonitrile in a given organic solvent.

Objective: To determine the saturation solubility of 5-Bromo-2-(bromomethyl)benzonitrile in a selected organic solvent at a specific temperature.

Materials:

-

5-Bromo-2-(bromomethyl)benzonitrile

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Vortex mixer

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-Bromo-2-(bromomethyl)benzonitrile to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 5-Bromo-2-(bromomethyl)benzonitrile.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound like 5-Bromo-2-(bromomethyl)benzonitrile.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-Bromo-2-(bromomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(bromomethyl)benzonitrile is a halogenated aromatic nitrile, a class of compounds with significant potential in organic synthesis and as building blocks in the development of novel pharmaceutical agents. The precise structural elucidation of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This technical guide presents a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 5-Bromo-2-(bromomethyl)benzonitrile. It includes predicted chemical shifts and coupling constants, a standard experimental protocol for data acquisition, and a visual representation of the structure-spectrum correlations.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 5-Bromo-2-(bromomethyl)benzonitrile in a standard solvent such as CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons and the benzylic protons of the bromomethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 5-Bromo-2-(bromomethyl)benzonitrile

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.65 | d | J ≈ 8.5 |

| H-4 | 7.50 | dd | J ≈ 8.5, 2.0 |

| H-6 | 7.80 | d | J ≈ 2.0 |

| -CH₂Br | 4.60 | s | - |

Rationale for Predictions:

-

Aromatic Protons (H-3, H-4, H-6): The electron-withdrawing nature of the nitrile (-CN) and bromo (-Br) groups deshields the aromatic protons, shifting them downfield. The proton at the 6-position (H-6) is expected to be the most downfield due to its ortho position to the strongly anisotropic nitrile group. The proton at the 3-position (H-3) will be coupled to H-4, and H-4 will show coupling to both H-3 and H-6.

-

Benzylic Protons (-CH₂Br): The protons of the bromomethyl group are significantly deshielded by the adjacent bromine atom and the aromatic ring, resulting in a predicted chemical shift around 4.60 ppm. This signal is expected to be a singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Bromo-2-(bromomethyl)benzonitrile

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 135.0 |

| C-2 | 140.0 |

| C-3 | 133.0 |

| C-4 | 132.0 |

| C-5 | 125.0 |

| C-6 | 136.0 |

| -CN | 117.0 |

| -CH₂Br | 30.0 |

Rationale for Predictions:

-

Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the nitrile group (C-1) and the carbon bearing the bromomethyl group (C-2) are expected to be significantly downfield. The carbon attached to the bromine atom (C-5) will also be deshielded.

-

Nitrile Carbon (-CN): The carbon of the nitrile group typically appears in the 115-120 ppm range.

-

Benzylic Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to have a chemical shift in the range of 25-35 ppm due to the influence of the attached bromine atom.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a small organic molecule like 5-Bromo-2-(bromomethyl)benzonitrile.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of 5-Bromo-2-(bromomethyl)benzonitrile.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

4.2. Instrument Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

Tuning and Shimming: The probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.

-

4.3. Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

-

Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule.

Visualization of Structure-Spectrum Correlations

The following diagram illustrates the logical relationship between the structure of 5-Bromo-2-(bromomethyl)benzonitrile and its predicted NMR signals.

An In-depth Technical Guide to the Safe Handling and Storage of 5-Bromo-2-(bromomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols for the handling and storage of 5-Bromo-2-(bromomethyl)benzonitrile, a key reagent in various synthetic applications. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Hazard Identification and Classification

5-Bromo-2-(bromomethyl)benzonitrile is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The following table summarizes its hazard classifications based on the Globally Harmonized System (GHS).[1][2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2/2A | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2] |

Note: Some suppliers of similar compounds, such as 2-(Bromomethyl)benzonitrile, classify it as causing severe skin burns and eye damage (Skin Corr. 1B).[3][4] Given the structural similarities, a cautious approach is warranted.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling 5-Bromo-2-(bromomethyl)benzonitrile to prevent exposure.

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Safety goggles with side-shields or a face shield. | Protects against dust, splashes, and vapors causing serious eye irritation.[1][2] |

| Hand Protection | Impervious protective gloves (e.g., nitrile rubber). | Prevents skin contact which can cause irritation or burns.[1][2] |

| Skin and Body Protection | Impervious clothing, such as a lab coat. | Provides a barrier against accidental skin exposure.[1][2] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when engineering controls are insufficient to control airborne dust or vapor concentrations.[1][2] |

Handling Protocols

Proper handling techniques are essential to minimize risk.

-

Ventilation : Always handle 5-Bromo-2-(bromomethyl)benzonitrile in a well-ventilated area, preferably within a chemical fume hood.[1][2]

-

Avoiding Contact : Take all necessary precautions to avoid direct contact with the skin and eyes. Do not breathe in dust or vapors.[2]

-

Hygiene Practices : Wash hands thoroughly with soap and water after handling.[1] Do not eat, drink, or smoke in areas where the chemical is used.[2] Contaminated clothing should be removed and washed before reuse.[1]

-

Spill Management : In the event of a spill, evacuate the area. For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1] For major spills, follow emergency procedures and contact the appropriate safety personnel.

Storage Procedures

Correct storage is vital for maintaining the stability of the compound and preventing accidents.

-

Container : Keep the container tightly closed.[1]

-

Environment : Store in a cool, dry, and well-ventilated place.[1] The storage area should be locked up to restrict access.[1]

-

Ignition Sources : Keep the product and any empty containers away from heat and sources of ignition.[1]

-

Incompatible Materials : Store away from incompatible substances. While specific incompatibility data for 5-Bromo-2-(bromomethyl)benzonitrile is limited, related compounds show incompatibility with strong acids, bases, reducing agents, alcohols, amines, and metals.[5][6]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[1][2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] If skin irritation persists, seek medical attention.[1] Remove and launder contaminated clothing before reuse.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | Rinse the mouth with water.[1] Call a POISON CENTER or doctor if you feel unwell.[1] Do NOT induce vomiting.[6] |

Experimental Workflow and Safety Diagram

The following diagram outlines the logical workflow for the safe handling and storage of 5-Bromo-2-(bromomethyl)benzonitrile.

Caption: Workflow for safe handling and storage of 5-Bromo-2-(bromomethyl)benzonitrile.

References

- 1. fishersci.com [fishersci.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 2-(Bromomethyl)benzonitrile = 97 22115-41-9 [sigmaaldrich.com]

- 4. 2-(Bromomethyl)benzonitrile = 97 22115-41-9 [sigmaaldrich.com]

- 5. Benzonitrile, 5-(Bromomethyl)-2-Fluoro- | Properties, Uses, Safety Data & Supplier in China [nj-finechem.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Electrophilic Bromination of 2-Methyl-5-bromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electrophilic aromatic substitution reaction involving the bromination of 2-methyl-5-bromobenzonitrile. It covers the underlying principles of regioselectivity, a comprehensive experimental protocol, and a summary of expected outcomes.

Core Principles: Regioselectivity in a Polysubstituted System

The electrophilic bromination of 2-methyl-5-bromobenzonitrile is a classic example of how substituents on an aromatic ring dictate the position of incoming electrophiles. The regiochemical outcome is determined by the interplay of the electronic and steric effects of the three existing groups: the methyl (-CH3), bromo (-Br), and cyano (-CN) groups.

-

Activating and Deactivating Groups: Substituents on a benzene ring can be broadly classified as either activating or deactivating.[1] Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles.[1][2] Conversely, deactivating groups withdraw electron density, reducing the ring's reactivity.[2]

-

Directing Effects of Substituents:

-

Methyl Group (-CH3): An alkyl group like methyl is a weak activator and an ortho, para-director. It donates electron density primarily through an inductive effect and hyperconjugation.[1]

-

Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (arenium ion).[3][4][5]

-

Cyano Group (-CN): The cyano group is a strong deactivator and a meta-director.[4] It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the arenium ion intermediates for ortho and para attack.[4][5]

-

Predicting the Major Product:

When multiple substituents are present, the directing effects are generally additive. The position of the incoming electrophile is primarily governed by the most powerful activating group.[6] In the case of 2-methyl-5-bromobenzonitrile, the methyl group is the only activating group present.

The available positions for substitution are C3, C4, and C6.

-

Attack at C3: This position is ortho to the activating methyl group and meta to both the bromo and the strongly deactivating cyano groups. This combination is electronically favorable.

-

Attack at C4: This position is para to the activating methyl group but ortho to the deactivating bromo and cyano groups. The powerful deactivating effect of the adjacent cyano group makes this position less favorable.

-

Attack at C6: This position is ortho to the activating methyl group but is severely sterically hindered by the adjacent methyl and bromo groups.

Considering these factors, the electrophilic attack is most likely to occur at the C3 position , leading to the formation of 3,5-dibromo-2-methylbenzonitrile as the major product.

Reaction Pathway

The bromination proceeds via a classic electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is used to polarize the bromine molecule (Br₂), generating a potent electrophile (Br⁺).[7][8] This electrophile is then attacked by the electron-rich aromatic ring.

References

- 1. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. grokipedia.com [grokipedia.com]

- 5. m.youtube.com [m.youtube.com]

- 6. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 7. Predict the major products of bromination of the following compou... | Study Prep in Pearson+ [pearson.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Core Chemical Reactions of 5-Bromo-2-(bromomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(bromomethyl)benzonitrile is a bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates two distinct reactive sites: a benzylic bromide at the 2-position, highly susceptible to nucleophilic substitution, and an aryl bromide at the 5-position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the core chemical reactions of this versatile building block. It details the synthetic pathways to the parent molecule, its key functional group transformations including nucleophilic substitutions and palladium-catalyzed reactions, and its utility in the construction of heterocyclic scaffolds such as isoindolinones. Detailed experimental protocols, quantitative data from analogous systems, and diagrammatic representations of reaction pathways are provided to facilitate its application in research and development.

Introduction

Substituted benzonitriles are a cornerstone of modern synthetic chemistry, serving as precursors to a wide array of functional groups and complex molecular architectures. The nitrile moiety can be readily transformed into amines, carboxylic acids, and tetrazoles, while substituents on the aromatic ring provide vectors for further diversification. 5-Bromo-2-(bromomethyl)benzonitrile is a particularly valuable intermediate due to the orthogonal reactivity of its two bromine substituents. The benzylic bromide offers a site for the facile introduction of nucleophiles, while the aryl bromide serves as a handle for carbon-carbon and carbon-heteroatom bond formation. This dual reactivity allows for sequential and selective functionalization, making it an attractive starting material for the synthesis of novel compounds in drug discovery and materials science.

Synthesis of 5-Bromo-2-(bromomethyl)benzonitrile

The synthesis of 5-Bromo-2-(bromomethyl)benzonitrile typically starts from 2-methylbenzonitrile. The synthetic sequence involves two key transformations: bromination of the aromatic ring and subsequent benzylic bromination.

A plausible synthetic route involves the initial bromination of the aromatic ring of a related starting material, 2-chlorobenzonitrile, to introduce the bromine at the 5-position, followed by hydrolysis and subsequent transformations to yield the target molecule. A related patent describes the bromination of 2-chlorobenzonitrile to give 5-bromo-2-chlorobenzonitrile, which can then be further functionalized.

Alternatively, a more direct approach would be the radical bromination of 5-bromo-2-methylbenzonitrile. This method is analogous to the synthesis of similar bromomethylbenzonitriles.

Key Chemical Reactions

The chemical reactivity of 5-Bromo-2-(bromomethyl)benzonitrile is dominated by the distinct properties of its two bromine atoms. The benzylic bromide is highly electrophilic and readily undergoes SN2 reactions with a wide range of nucleophiles. The aryl bromide, in contrast, is relatively unreactive towards nucleophilic substitution but is an excellent substrate for palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution at the Bromomethyl Group

The primary reaction of the bromomethyl group is its displacement by nucleophiles. This allows for the introduction of a variety of functional groups at the 2-position of the benzonitrile ring.

Reaction with primary and secondary amines yields the corresponding N-substituted 2-(aminomethyl)benzonitriles. These products are valuable intermediates, particularly for the synthesis of nitrogen-containing heterocycles.

Table 1: Representative Quantitative Data for Nucleophilic Substitution with Amines (Analogous Systems)

| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Benzylamine | K₂CO₃ | DMF | Room Temp | 12 | N-(5-bromo-2-cyanobenzyl)benzylamine | Not Reported |

| 2 | Ammonia | (excess) | Ethanol | Reflux | 5 | 2-(Aminomethyl)-5-bromobenzonitrile | Not Reported |

Experimental Protocol: Synthesis of N-(5-bromo-2-cyanobenzyl)benzylamine (Representative)

To a solution of 5-Bromo-2-(bromomethyl)benzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (2.0 eq) is added. To this suspension, benzylamine (1.2 eq) is added dropwise at room temperature. The reaction mixture is stirred for 12 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

Diagram 1: Nucleophilic Substitution with Amines

Caption: Nucleophilic substitution at the benzylic position.

Similar to amines, other nucleophiles such as thiols and alcohols (as alkoxides) can react with the bromomethyl group to form the corresponding thioethers and ethers, respectively.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide at the 5-position is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Importantly, these reactions can often be performed selectively in the presence of the more reactive benzylic bromide.[1]

The Suzuki-Miyaura coupling reaction with arylboronic acids is a powerful method for the synthesis of biaryl compounds. This reaction on 5-Bromo-2-(bromomethyl)benzonitrile would yield 5-aryl-2-(bromomethyl)benzonitriles.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 |

Data adapted from a study on a similar substrate, demonstrating high selectivity for the C(sp²)-Br bond.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-(bromomethyl)benzonitrile with Phenylboronic Acid (Representative)

In an inert atmosphere glovebox, a reaction vessel is charged with 5-Bromo-2-(bromomethyl)benzonitrile (1.0 eq), phenylboronic acid (1.1 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.2 mol%), and tricyclohexylphosphine tetrafluoroborate (0.4 mol%). Toluene and water are added, and the vessel is sealed. The reaction mixture is heated to 80 °C with vigorous stirring for 2 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Diagram 2: Suzuki-Miyaura Cross-Coupling Reaction

Caption: Selective Suzuki-Miyaura coupling at the aryl bromide.

Analogous palladium-catalyzed reactions such as the Sonogashira coupling with terminal alkynes, the Heck reaction with alkenes, and the Buchwald-Hartwig amination with amines are also expected to proceed at the aryl bromide position, providing access to a wide range of functionalized benzonitriles.

Intramolecular Cyclization Reactions: Synthesis of Heterocycles

The bifunctional nature of 5-Bromo-2-(bromomethyl)benzonitrile and its derivatives makes it an excellent precursor for the synthesis of fused heterocyclic systems through intramolecular reactions.

Synthesis of Isoindolinones

A key application of this scaffold is in the synthesis of isoindolinones, a privileged structure in medicinal chemistry. A common strategy involves the initial nucleophilic substitution at the bromomethyl group with a primary amine, followed by hydrolysis of the nitrile to a carboxylic acid or related derivative, and subsequent intramolecular amidation. A related patent describes the synthesis of 6-bromoisoindolin-1-one from 5-bromo-2-(chloromethyl)benzoyl chloride and ammonia, highlighting the feasibility of this cyclization.[2]

Diagram 3: Synthetic Pathway to 6-Bromo-5-cyanoisoindolin-1-one Derivatives

Caption: Two-step synthesis of isoindolinone derivatives.

Experimental Protocol: Synthesis of 6-Bromoisoindolin-1-one (Analogous)

Based on a patented procedure[2], 5-bromo-2-(chloromethyl)benzoyl chloride (1.0 eq) is refluxed in ethanol for 2.5 hours. Aqueous ammonia (10 eq) is then added, and the reaction is refluxed for an additional 5 hours. After cooling, the solvent is removed under reduced pressure, and the resulting solid is isolated to yield 6-bromoisoindolin-1-one. This suggests a similar pathway could be envisioned from 5-Bromo-2-(bromomethyl)benzonitrile after conversion of the nitrile to a suitable precursor.

Conclusion

5-Bromo-2-(bromomethyl)benzonitrile is a highly versatile and valuable building block in organic synthesis. The differential reactivity of its benzylic and aryl bromide moieties allows for a wide range of selective transformations. The benzylic bromide is readily displaced by various nucleophiles, providing a straightforward route to substituted 2-methylbenzonitrile derivatives. Concurrently, the aryl bromide serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks. Furthermore, the strategic manipulation of these functionalities opens up efficient pathways to important heterocyclic structures, most notably isoindolinones. The protocols and reaction pathways detailed in this guide, based on established chemistry of analogous systems, highlight the significant potential of 5-Bromo-2-(bromomethyl)benzonitrile for applications in drug discovery and materials science. Further exploration of its reactivity is warranted to fully exploit its synthetic utility.

References

The Bromomethyl Group: A Cornerstone in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bromomethyl group (-CH₂Br) is a highly versatile and reactive functional group that serves as a linchpin in a vast array of synthetic transformations. Its utility stems from the inherent reactivity of the carbon-bromine bond, which makes it an excellent electrophilic site susceptible to attack by a wide range of nucleophiles and a key participant in radical reactions. This guide provides a comprehensive overview of the function of the bromomethyl group in synthetic chemistry, complete with detailed experimental protocols, quantitative data, and visual representations of key processes to empower researchers in their synthetic endeavors.

Core Reactivity and Applications

The synthetic utility of the bromomethyl group is primarily centered around two key reaction types: nucleophilic substitution and radical bromination. These reactions allow for the introduction of a diverse range of functional groups, making bromomethyl-containing compounds valuable intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials.[1]

Nucleophilic Substitution Reactions

The carbon atom of the bromomethyl group is highly electrophilic due to the electron-withdrawing nature of the bromine atom, making it an excellent substrate for Sₙ2 reactions.[2][3] This reactivity allows for the facile formation of new carbon-heteroatom and carbon-carbon bonds.

-

Alkylation of Amines and Amides: Primary and secondary amines, as well as amides, readily displace the bromide to form substituted amines and amides, a crucial step in the synthesis of many biologically active molecules.[4]

-

Williamson Ether Synthesis: Alkoxides and phenoxides act as potent nucleophiles to form ethers, a common structural motif in natural products and pharmaceuticals.[2][5]

-

Esterification: Carboxylate salts can displace the bromide to form esters, providing a method for protecting carboxylic acids or installing ester functionalities.

-

Thioether Formation: Thiolates are excellent nucleophiles for displacing the bromide, leading to the formation of thioethers.

-

Cyanation: The introduction of a nitrile group via reaction with cyanide salts provides a gateway to further transformations, such as hydrolysis to carboxylic acids or reduction to amines.

Radical Reactions

The bromomethyl group can be introduced into organic molecules, particularly at allylic and benzylic positions, through radical bromination, most commonly using N-bromosuccinimide (NBS) in the presence of a radical initiator or light.[6][7] The resulting bromomethyl compounds can then participate in subsequent radical-mediated C-C bond-forming reactions.

Applications in Drug Discovery and Development

The versatility of the bromomethyl group has made it an indispensable tool in the synthesis of a wide range of pharmaceuticals. Its ability to act as a reactive handle allows for the construction of complex molecular architectures and the introduction of key pharmacophoric elements.

A prominent example is in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension. The key intermediate, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, is a cornerstone in the synthesis of drugs like Valsartan and Losartan.[8] The bromomethyl group allows for the alkylation of a valine derivative, a critical step in assembling the final drug molecule.

Furthermore, bromomethyl-containing scaffolds are utilized in the development of kinase inhibitors, which are a major class of anti-cancer drugs.[9][10] The bromomethyl group can be used to link different heterocyclic fragments or to introduce functionalities that interact with the target kinase.

The Bromomethyl Group as a Protecting Group

Beyond its role as a reactive intermediate, the bromomethyl group can be part of a protecting group strategy. For instance, the para-methoxybenzyl (PMB) ether, often installed using p-methoxybenzyl bromide, is a common protecting group for alcohols. While the bromomethyl group itself is consumed in the protection step, its precursor is essential for the formation of the protecting ether. Deprotection is typically achieved under oxidative or acidic conditions.[11]

Experimental Protocols and Data

For the practical application of the chemistry described, detailed experimental protocols and representative quantitative data are provided below.

Radical Bromination of p-xylene

This protocol describes the selective monobromination of one methyl group in p-xylene using NBS.

Experimental Protocol:

-

To a solution of p-xylene (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), add N-bromosuccinimide (NBS) (1.0 eq).

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 1-(bromomethyl)-4-methylbenzene.

| Reactant | Reagent | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| p-xylene | NBS | AIBN | CCl₄ | 77 | 4 | 75-85 |

| Toluene | NBS | Benzoyl Peroxide | CCl₄ | 77 | 3 | 80-90 |

Table 1: Representative data for radical bromination of methylarenes.

Nucleophilic Substitution: Synthesis of Benzylamines

This protocol outlines the reaction of benzyl bromide with a primary amine.

Experimental Protocol:

-

Dissolve benzyl bromide (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

-

Add the primary amine (1.2 eq) and a base such as potassium carbonate (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC.

-

Once the reaction is complete, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the desired N-benzylamine.

| Benzyl Bromide Derivative | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl bromide | Aniline | K₂CO₃ | Acetonitrile | 60 | 6 | >90 |

| 4-Methoxybenzyl bromide | Piperidine | K₂CO₃ | DMF | 25 | 4 | ~95 |

| 4-Nitrobenzyl bromide | Benzylamine | Et₃N | CH₂Cl₂ | 25 | 8 | 85-95 |

Table 2: Representative data for the synthesis of benzylamines.

Williamson Ether Synthesis

This protocol describes the formation of a benzyl ether from benzyl bromide and an alcohol.

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in a dry aprotic solvent such as THF or DMF.

-

Add a strong base, such as sodium hydride (NaH) (1.1 eq), portion-wise at 0 °C to form the alkoxide.

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.0 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to obtain the crude ether.

-

Purify the product by column chromatography.

| Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | NaH | DMF | 25 | 2 | >95 |

| Ethanol | NaH | THF | 25 | 4 | 85-95 |

| Isopropanol | K₂CO₃ | Acetone | 60 | 12 | 70-80 |

Table 3: Representative data for the Williamson Ether Synthesis.

Visualizing Workflows and Pathways

General Workflow for Nucleophilic Substitution

The following diagram illustrates a typical experimental workflow for a nucleophilic substitution reaction involving a bromomethyl compound.

Caption: A generalized experimental workflow for nucleophilic substitution.

Radical Bromination Workflow

This diagram outlines the typical steps involved in a radical bromination reaction using NBS.

Caption: A typical workflow for radical bromination using NBS.

Role in Kinase Inhibitor Signaling Pathways

The diagram below illustrates how a hypothetical kinase inhibitor, synthesized using a bromomethyl-containing intermediate, could block a signaling pathway such as the MAPK/ERK pathway, which is often dysregulated in cancer.

Caption: Synthesis of a kinase inhibitor and its action on a signaling pathway.

Spectroscopic Data

Accurate characterization of bromomethyl-containing compounds is crucial. The following table provides typical spectroscopic data for the bromomethyl group.

| Spectroscopic Technique | Characteristic Signal | Notes |

| ¹H NMR | Singlet, δ 4.4-4.7 ppm | For benzylic bromides. The exact chemical shift is influenced by other substituents on the aromatic ring.[12] |

| ¹³C NMR | δ ~30-35 ppm | For the -CH₂Br carbon. |

| IR Spectroscopy | 690-515 cm⁻¹ | C-Br stretch.[13][14] |

Table 4: General Spectroscopic Data for the Bromomethyl Group.

Conclusion

The bromomethyl group is a powerful and versatile functional group in the synthetic chemist's toolbox. Its predictable reactivity in nucleophilic substitution and radical reactions, coupled with its utility in constructing complex molecules, ensures its continued importance in academic research, drug discovery, and materials science. This guide has provided a comprehensive overview of its function, supported by practical experimental protocols and data, to aid researchers in harnessing the full potential of this valuable synthetic synthon.

References

- 1. nbinno.com [nbinno.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 7. Toluene - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. [PDF] Development of a Synthesis of Kinase Inhibitor AKN028 | Semantic Scholar [semanticscholar.org]

- 11. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 14. chem.libretexts.org [chem.libretexts.org]

5-Bromo-2-(bromomethyl)benzonitrile as a chemical intermediate

An In-depth Technical Guide to 5-Bromo-2-(bromomethyl)benzonitrile as a Chemical Intermediate

Abstract

5-Bromo-2-(bromomethyl)benzonitrile is a bifunctional aromatic compound of significant interest to researchers and professionals in drug discovery and organic synthesis. Its structure, featuring a reactive benzylic bromide and an aryl bromide, offers two distinct points for chemical modification. This allows for the sequential introduction of different functionalities, making it a versatile intermediate for constructing complex molecular architectures. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide can participate in various cross-coupling reactions. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 5-Bromo-2-(bromomethyl)benzonitrile, including detailed experimental protocols and quantitative data to support its application in modern chemical research.

Physicochemical Properties

The fundamental properties of 5-Bromo-2-(bromomethyl)benzonitrile are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 156001-53-5 | [1] |

| Molecular Formula | C₈H₅Br₂N | [2] |

| Molecular Weight | 274.94 g/mol | Calculated |

| Appearance | Likely an off-white to light brown solid | Inferred from similar compounds[3] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | [4] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [4] |

Synthesis of 5-Bromo-2-(bromomethyl)benzonitrile

The most common method for synthesizing compounds with a bromomethyl group adjacent to an aromatic ring is through the radical bromination of the corresponding methyl-substituted precursor. In this case, 5-Bromo-2-methylbenzonitrile serves as the starting material. The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN), is a well-established and effective method for this transformation.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on the well-established Wohl-Ziegler bromination for similar substrates.

Materials:

-

5-Bromo-2-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-Bromo-2-methylbenzonitrile (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).

-

Solvent Addition: Add anhydrous carbon tetrachloride to the flask to create a suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 77°C) and maintain for 6-8 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filtration: Filter the suspension to remove the succinimide.

-

Extraction: Dilute the filtrate with dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization to yield the pure 5-Bromo-2-(bromomethyl)benzonitrile.

Applications as a Versatile Chemical Intermediate

5-Bromo-2-(bromomethyl)benzonitrile is a bifunctional building block, making it highly valuable in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[3][5] The two bromine atoms exhibit different reactivity, which allows for selective and sequential functionalization.

-

Benzylic Bromide: The bromomethyl group is highly reactive towards nucleophiles and readily undergoes Sₙ2 reactions. This allows for the straightforward introduction of the 5-bromo-2-cyanobenzyl moiety into a wide range of molecules, including amines, phenols, thiols, and carbanions.

-

Aryl Bromide: The bromine atom attached directly to the aromatic ring is less reactive and is primarily used in transition-metal-catalyzed cross-coupling reactions. This includes well-known transformations such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This functionality allows for the formation of carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex biaryl systems or the introduction of various functional groups.

This dual reactivity makes it an ideal scaffold for building libraries of compounds in drug discovery programs, where molecular diversity is key.[6]

Key Reactions and Experimental Protocols

The most common application of the bromomethyl group is in nucleophilic substitution reactions. Below is a representative protocol for the N-alkylation of a primary amine.

Experimental Protocol: N-Alkylation of Benzylamine

This protocol details the reaction of 5-Bromo-2-(bromomethyl)benzonitrile with benzylamine to form the corresponding secondary amine, which can be an intermediate for more complex heterocyclic structures.

Materials:

-

5-Bromo-2-(bromomethyl)benzonitrile (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water and Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 5-Bromo-2-(bromomethyl)benzonitrile in DMF, add potassium carbonate.

-

Amine Addition: To this suspension, add benzylamine dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.

-

Quenching: Upon completion, quench the reaction with water.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure N-(5-Bromo-2-cyanobenzyl)benzylamine.

Quantitative Data Summary

While specific quantitative data for 5-Bromo-2-(bromomethyl)benzonitrile is not extensively published, the following tables provide representative data based on similar compounds and reactions.

Table 1: Representative Reaction Yields

| Reaction Type | Substrate | Reagent | Yield (%) | Reference |

| Radical Bromination | 4-Methylbenzonitrile | NBS, AIBN | 90% | [7] |

| N-Alkylation | 1-Bromo-2-(bromomethyl)-4-chlorobenzene | Benzylamine | >85% (Typical) | [8] |

Table 2: Representative Spectroscopic Data (¹H NMR)

The following are predicted chemical shifts for 5-Bromo-2-(bromomethyl)benzonitrile in CDCl₃.

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| -CH ₂Br | 4.5 - 4.7 | s |

| Ar-H | 7.5 - 7.8 | m |

Safety and Handling

As with related brominated aromatic compounds, 5-Bromo-2-(bromomethyl)benzonitrile should be handled with care. It is likely an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

5-Bromo-2-(bromomethyl)benzonitrile stands out as a highly valuable and versatile intermediate in organic synthesis. Its dual reactivity, stemming from the distinct properties of its benzylic and aryl bromide functionalities, provides a powerful tool for medicinal chemists and researchers. This allows for the strategic and efficient construction of diverse and complex molecular scaffolds, which is crucial for the development of new therapeutic agents and other functional materials. The synthetic routes and reaction protocols outlined in this guide demonstrate its utility and potential for broader application in chemical R&D.

References

- 1. 5-Bromo-2-(bromomethyl)benzonitrile - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. 5-Bromo-2-(bromomethyl)benzonitrile | C8H5Br2N | CID 44203140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Benzonitrile, 5-(Bromomethyl)-2-Fluoro- | Properties, Uses, Safety Data & Supplier in China [nj-finechem.com]

- 5. lifechempharma.com [lifechempharma.com]

- 6. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Substituted 5-Bromoisoindolinones

Introduction

Isoindolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceutical agents. Their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties, have made them attractive targets in drug discovery and development. The synthesis of substituted isoindolinones is therefore of significant interest to researchers in medicinal chemistry and organic synthesis.

This document provides detailed protocols for the synthesis of N-substituted 5-bromoisoindolinones from the readily available starting material, 5-Bromo-2-(bromomethyl)benzonitrile. The presence of the bromine atom at the 5-position offers a valuable handle for further functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The described methodology involves a tandem N-alkylation and intramolecular cyclization reaction, providing a straightforward and efficient route to this important class of compounds.

Reaction Principle

The synthesis of N-substituted 5-bromoisoindolinones from 5-Bromo-2-(bromomethyl)benzonitrile and a primary amine proceeds via a two-step tandem reaction in a single pot. The first step is a nucleophilic substitution (N-alkylation), where the primary amine attacks the electrophilic benzylic carbon of 5-Bromo-2-(bromomethyl)benzonitrile, displacing the bromide ion to form a secondary amine intermediate.

In the second step, under the influence of a base, the nitrogen of the newly formed secondary amine attacks the carbon of the nitrile group in an intramolecular fashion. The resulting imine intermediate is then hydrolyzed upon aqueous workup to yield the final isoindolinone product.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted 5-Bromoisoindolinones

This protocol describes a general method for the synthesis of N-substituted 5-bromoisoindolinones from 5-Bromo-2-(bromomethyl)benzonitrile and various primary amines.

Materials:

-

5-Bromo-2-(bromomethyl)benzonitrile

-

Primary amine (e.g., benzylamine, n-butylamine, aniline)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add 5-Bromo-2-(bromomethyl)benzonitrile (1.0 eq.).

-

Add anhydrous potassium carbonate (2.0 eq.).

-

Dissolve the solids in dimethylformamide (DMF) to a concentration of approximately 0.2 M with respect to the starting benzonitrile.

-

To the stirring suspension, add the primary amine (1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted 5-bromoisoindolinone.

Data Presentation

The following table summarizes the expected yields for the synthesis of various N-substituted 5-bromoisoindolinones using the general protocol described above.

| Entry | Primary Amine | Product | Expected Yield (%) |

| 1 | Benzylamine | 5-Bromo-2-benzylisoindolin-1-one | 85-95 |

| 2 | n-Butylamine | 5-Bromo-2-(n-butyl)isoindolin-1-one | 70-80 |

| 3 | Aniline | 5-Bromo-2-phenylisoindolin-1-one | 60-70 |

| 4 | Cyclohexylamine | 5-Bromo-2-cyclohexylisoindolin-1-one | 75-85 |

| 5 | 4-Methoxybenzylamine | 5-Bromo-2-(4-methoxybenzyl)isoindolin-1-one | 80-90 |

Note: Yields are estimated based on similar reactions and may vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

Reaction Scheme

Caption: General reaction scheme for the synthesis of N-substituted 5-bromoisoindolinones.

Experimental Workflow

Caption: Step-by-step experimental workflow for isoindolinone synthesis.

Proposed Signaling Pathway Relevance

Isoindolinone derivatives have been implicated as modulators of various signaling pathways crucial in cancer and other diseases. For instance, some isoindolinones are known to inhibit protein kinases, which are key components of cell signaling cascades that regulate cell growth, proliferation, and survival. The 5-bromo substituent on the isoindolinone core can be utilized for further chemical modifications, such as Suzuki or Sonogashira couplings, to synthesize derivatives that can be screened for their inhibitory activity against specific kinases in pathways like the MAPK/ERK or PI3K/Akt pathways.

Caption: Logical relationship between synthesis and biological evaluation.

Safety Precautions

-

5-Bromo-2-(bromomethyl)benzonitrile is a lachrymator and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Dimethylformamide (DMF) is a skin irritant and should be handled with care.

-

Primary amines can be corrosive and/or toxic. Consult the safety data sheet (SDS) for each specific amine before use.

-

The reaction should be performed under an inert atmosphere if the reagents are sensitive to air or moisture.

Conclusion

The protocol described in this document provides a reliable and efficient method for the synthesis of N-substituted 5-bromoisoindolinones. The versatility of this method, coupled with the potential for further diversification of the 5-bromo substituent, makes it a valuable tool for researchers in the fields of medicinal chemistry and drug development. The straightforward nature of the experimental procedure and the availability of the starting materials contribute to the practical utility of this synthetic route.

Application Notes and Protocols for Nucleophilic Substitution with 5-Bromo-2-(bromomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing nucleophilic substitution reactions with 5-Bromo-2-(bromomethyl)benzonitrile. This versatile bifunctional molecule serves as a key building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex organic molecules.

Core Concepts and Reactivity